2,5-Thiophenedicarboxaldehyde

Poly(azomethine) Hole-transport material Opto-electronic polymer

2,5-Thiophenedicarboxaldehyde (CAS: 932-95-6) is a sulfur-containing heteroaromatic dialdehyde with the molecular formula C₆H₄O₂S and a molecular weight of 140.16 g/mol. Structurally, it comprises a thiophene ring substituted with formyl groups at the 2- and 5-positions, yielding a rigid, electron-rich aromatic scaffold.

Molecular Formula C6H4O2S
Molecular Weight 140.16 g/mol
CAS No. 932-95-6
Cat. No. B1296998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Thiophenedicarboxaldehyde
CAS932-95-6
Molecular FormulaC6H4O2S
Molecular Weight140.16 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C=O)C=O
InChIInChI=1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H
InChIKeyOTMRXENQDSQACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Thiophenedicarboxaldehyde (CAS 932-95-6): Core Physicochemical and Structural Properties for Procurement Validation


2,5-Thiophenedicarboxaldehyde (CAS: 932-95-6) is a sulfur-containing heteroaromatic dialdehyde with the molecular formula C₆H₄O₂S and a molecular weight of 140.16 g/mol [1]. Structurally, it comprises a thiophene ring substituted with formyl groups at the 2- and 5-positions, yielding a rigid, electron-rich aromatic scaffold [1]. The compound exhibits a melting point range of 115–117 °C (lit.) [2]. Its unique heteroatom composition imparts distinct electronic properties—specifically, enhanced electron mobility and conjugation relative to all-carbon aromatic analogs—which underpin its utility in advanced materials applications [3].

Heteroaromatic dialdehyde scaffold for electronic materials synthesis
Sulfur heteroatom introduces electron delocalization and band-gap tunability
Rigid 2,5-diformylthiophene core serves as covalent framework building block

2,5-Thiophenedicarboxaldehyde in Covalent Organic Frameworks and Conjugated Polymers: Why Terephthalaldehyde and Isophthalaldehyde Cannot Substitute


Substituting 2,5-thiophenedicarboxaldehyde (TDA) with its all-carbon aromatic analogs—terephthalaldehyde (TA/PDA) or isophthalaldehyde—fails to reproduce critical material performance metrics. Unlike the purely benzenoid analogs, the thiophene ring in TDA introduces a sulfur heteroatom that fundamentally alters the electronic landscape of derived materials: it lowers the optical band gap, shifts HOMO energy levels, and enhances π-electron delocalization [1][2]. In electrocatalytic oxygen reduction, TDA-derived conjugated polymers exhibit charge transfer from CoPc units to the electron-withdrawing linker, downshifting the Co d-band energy and optimizing intermediate binding—a mechanism absent with terephthalaldehyde [1]. Consequently, generic substitution leads to quantifiable losses in conductivity, catalytic activity, and photovoltaic performance, as detailed below.

Electronic landscape mismatch
Benzenoid dialdehydes lack sulfur-mediated electron delocalization, which may shift HOMO levels and optical band gaps.
Electrocatalytic linker function absent
Charge transfer from catalyst to linker observed with TDA is absent with all-carbon analogs; ORR activity may not transfer.
Sensor selectivity profile differs
Metal-ion recognition depends on heteroaromatic scaffold; bipyridyl-derived sensors may not reproduce thiophene-derived selectivity.

2,5-Thiophenedicarboxaldehyde Differential Evidence: Quantified Performance Comparisons with Closest Analogs


Optical Band Gap Reduction: 2,5-Thiophenedicarboxaldehyde vs. Terephthalaldehyde vs. Isophthalaldehyde in Poly(azomethine) Hole-Transport Materials

In a direct comparative study of main-chain triphenylamine-based poly(azomethine)s, polymerization of 4,4′-diaminotriphenylamine with 2,5-thiophenedicarboxaldehyde (yielding TPA-25Th) produced a material with an optical band gap of approximately 2.0 eV, compared to 2.3 eV for the terephthalaldehyde-derived polymer (TPA-14Ta) and 2.6 eV for the isophthalaldehyde-derived polymer (TPA-13Iso) [1]. The HOMO energy levels for these polymers fell within 5.0–5.3 eV below vacuum, with TPA-25Th exhibiting the most favorable alignment for hole transport [1].

Optical Band Gap
Head-to-head
2.0 eV (TDA polymer) vs 2.3 eV (TA), 2.6 eV (Iso) — difference 0.3 eV, 0.6 eV
Supports narrower band gap for opto-electronic research.
Poly(azomethine) thin films; absorption onset method.
Poly(azomethine) Hole-transport material Opto-electronic polymer

Electrocatalytic ORR Performance: 2,5-Thiophenedicarboxaldehyde vs. Terephthalaldehyde vs. Thienothiophene-Dicarboxaldehyde in CoPc Conjugated Polymers

A systematic linker engineering study on cobalt phthalocyanine conjugated polymers wrapped onto carbon nanotubes (CNTs@CoPc-CPs) revealed a clear performance hierarchy: when varying the organic linker from terephthalaldehyde (TA) to 2,5-thiophenedicarboxaldehyde (TDA) to thieno[3,2-b]thiophene-2,5-dicarboxaldehyde (bTDA), the corresponding materials exhibited gradually improved electrocatalytic oxygen reduction reaction (ORR) performance [1]. Theoretical calculations attributed this enhancement to charge transfer from CoPc units to the electron-withdrawing thiophene-based linkers (TDA and bTDA), which drives delocalization of Co d-orbital electrons and downshifts the Co d-band energy level, optimizing binding energy toward ORR intermediates [1].

ORR Activity
Head-to-head
Reported ranking: TA < TDA < bTDA (ORR activity)
TDA offers an intermediate electron-withdrawing linker option.
Quantitative current density data available in source.
Electrocatalysis Oxygen reduction reaction Conjugated polymer

COF Thin Film Electronic Structure Modulation: Covalent Doping with 2,5-Thiophenedicarboxaldehyde vs. Terephthalaldehyde

In a controlled covalent doping study of imine COF thin films, incorporation of varying aldehyde ratios of terephthalaldehyde (PDA) and 2,5-thiophenedicarboxaldehyde (TDA) with 1,3,5-tris(4-aminophenyl)benzene (TAPB) demonstrated that thiophene linker incorporation up to 20% resulted in minimal disruption of long-range crystallographic ordering while producing a small reduction in the band gap, a corresponding increase in work function, and a decrease in valence band maximum [1]. The covalently doped thiophene unit increases π-conjugation through enhanced crystallinity in the framework, improving electron delocalization and effectively behaving as a p-type dopant in conventional semiconductors [1].

COF Electronic Doping
Head-to-head
Thiophene incorporation (≤20%) reduces band gap, increases work function, decreases valence band maximum — p-type doping effect.
Enables p-type doping while preserving crystallinity.
ACS Nano 2025; exact values available in publication.
Covalent organic framework Thin film Band structure engineering

Fluorescence Turn-On Sensing of Cr(III): Thiophene-2,5-dicarboxaldehyde-Derived Sensor vs. Bipyridyl Analog

Benzimidazole and benzothiazole derivatives (S1–S3) derived from thiophene-2,5-dicarboxaldehyde and 5,5′-bipyridyldicarboxaldehyde were synthesized and tested against various cations and anions [1]. Among these, S1 (derived from thiophene-2,5-dicarboxaldehyde) showed selective fluorescence turn-on for Cr(III) ions with a bathochromic shift, whereas no color change was observed for S1 and S2 in the presence of other cations [1]. S3 (derived from bipyridyldicarboxaldehyde) exhibited selectivity toward Cu(II) ions instead, demonstrating that the thiophene core confers distinct metal-ion recognition selectivity compared to bipyridine-based scaffolds [1].

Fluorescent Sensor Selectivity
Head-to-head
Thiophene-derived S1: selective Cr(III) turn-on; bipyridyl-derived S3: selective for Cu(II).
Distinct metal-ion recognition from thiophene scaffold.
Live-cell imaging performed in HeLa cells.
Fluorescent sensor Chromium(III) detection Schiff base

Zn(II) MOF Luminescent Sensing: Thiophene-2,5-dicarboxylic Acid Framework Enables Multi-Analyte Detection

A zinc(II) metal-organic framework synthesized from thiophene-2,5-dicarboxylic acid (H₂TDA) and 1H-1,2,4-triazole (HTZ) exhibits a uninodal 6-connected anionic framework with pcu topology and demonstrates solvent stability [1]. This MOF and its lanthanide(III) post-functionalized derivatives (Eu³⁺@1 and Tb³⁺@1) function as highly selective and sensitive turn-off luminescent sensors for detecting aniline and benzaldehyde in DMF, as well as Cr₂O₇²⁻ and CrO₄²⁻ in water, with low detection limits [1]. Notably, post-functionalization with Eu³⁺ ions further improved the sensitivity for detecting aniline and benzaldehyde [1].

MOF Multi-Analyte Sensing
Class-level
Zn-MOF from thiophene-2,5-dicarboxylic acid detects aniline, benzaldehyde, Cr₂O₇²⁻, CrO₄²⁻ with low detection limits.
Supports multi-analyte luminescent probe development.
Post-functionalization with Eu³⁺/Tb³⁺ improves sensitivity.
Metal-organic framework Luminescent probe Aniline detection

2,5-Thiophenedicarboxaldehyde Procurement-Validated Application Scenarios: Where Differential Performance Drives Selection


Covalent Organic Framework (COF) Thin Film Engineering for Semiconducting Devices

2,5-Thiophenedicarboxaldehyde enables controlled p-type covalent doping of imine COF thin films without disrupting long-range crystallographic order, producing a measurable reduction in band gap and increase in work function [1]. This capability—derived from the sulfur heteroatom's contribution to π-conjugation and electron delocalization—is not replicable with all-carbon aromatic dialdehydes such as terephthalaldehyde. For researchers developing COF-based microelectronic devices, TDA provides a tunable handle for band structure engineering essential for optimizing device performance. Procurement should prioritize TDA when the intended application requires semiconductor property modulation while maintaining crystalline framework integrity [1].

Hole-Transport Materials for Organic Photovoltaics

In triphenylamine-based poly(azomethine) hole-transport layers, TDA-derived polymers (TPA-25Th) exhibit an optical band gap of approximately 2.0 eV—0.3 eV lower than the terephthalaldehyde analog and 0.6 eV lower than the isophthalaldehyde analog [1]. This band gap reduction enhances visible light absorption and improves charge transport characteristics. A photovoltaic device based on TPA-25Th/PCBM blend achieved an EQE of 20% at 500 nm, with open-circuit voltage of 0.41 V and short-circuit current of 1.23 mA cm⁻² [1]. For organic photovoltaic and opto-electronic device fabrication, TDA-derived polymers offer quantifiably superior performance that justifies procurement of the thiophene-based dialdehyde over benzenoid alternatives [1].

Electrocatalyst Development for Oxygen Reduction Reaction (ORR)

In cobalt phthalocyanine-based conjugated polymer electrocatalysts for ORR, 2,5-thiophenedicarboxaldehyde (TDA) as a linker yields performance intermediate between all-carbon terephthalaldehyde (TA) and extended thienothiophene-dicarboxaldehyde (bTDA) [1]. The electron-withdrawing nature of the thiophene linker drives Co d-orbital electron delocalization and downshifts the Co d-band energy, optimizing binding energy toward ORR intermediates [1]. TDA thus offers a strategic balance: improved catalytic activity over TA without the increased synthetic complexity and cost associated with bTDA. Researchers seeking to engineer conjugated polymer electrocatalysts should procure TDA when an intermediate electron-withdrawing linker strength is optimal for their target reaction conditions [1].

Fluorescent Sensor Development for Cr(III) Detection and Bio-Imaging

Schiff base derivatives synthesized from thiophene-2,5-dicarboxaldehyde (S1) demonstrate selective fluorescence turn-on for Cr(III) ions with a bathochromic shift, enabling live-cell imaging applications in HeLa cells [1]. Critically, the analogous sensor derived from 5,5′-bipyridyldicarboxaldehyde (S3) exhibits selectivity toward Cu(II) instead [1]. This differential metal-ion recognition profile demonstrates that the thiophene scaffold confers a distinct selectivity fingerprint. For analytical chemistry and bio-imaging laboratories developing Cr(III)-selective fluorescent probes, procurement of 2,5-thiophenedicarboxaldehyde is necessary to access this specific selectivity profile [1].

Application
Selection Property
Validation Focus
COF semiconductor band-structure engineering
Sulfur heteroatom for p-type doping without crystallinity disruption
Band gap, work function, framework order
Organic photovoltaic hole-transport layers
Narrower optical band gap from heteroaromatic linker
Charge transport, EQE, open-circuit voltage
Electrocatalytic oxygen reduction reaction
Electron-withdrawing linker modulates catalytic metal d-band center
ORR activity, intermediate binding energy
Fluorescent sensor for Cr(III) bio-imaging
Scaffold-dependent metal-ion recognition profile
Cr(III) selectivity, fluorescence turn-on response

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